molecular formula C10H10N2 B1271853 3-(p-Tolyl)-1H-pyrazole CAS No. 59843-75-3

3-(p-Tolyl)-1H-pyrazole

Cat. No. B1271853
CAS RN: 59843-75-3
M. Wt: 158.2 g/mol
InChI Key: VOMXXXBTALQTAK-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of the p-tolyl group, which is a phenyl ring with a methyl substituent at the para position, influences the chemical and physical properties of the molecule. While the specific compound 3-(p-Tolyl)-1H-pyrazole is not directly synthesized or analyzed in the provided papers, they do offer insights into related pyrazole derivatives and their properties.

Synthesis Analysis

The synthesis of 3-amino 1H-pyrazoles, which are structurally related to 3-(p-Tolyl)-1H-pyrazole, has been efficiently achieved by reacting β-keto nitriles with hydrazines. This reaction is catalyzed by p-toluene sulphonic acid and utilizes polyethylene glycol-400 as a recyclable reaction medium, resulting in excellent yields of the desired pyrazoles . This method could potentially be adapted for the synthesis of 3-(p-Tolyl)-1H-pyrazole by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been explored theoretically. This molecule, while not identical, shares a pyrazole core with 3-(p-Tolyl)-1H-pyrazole. Electronic structure calculations, including Hartree Fock and density functional theory methods, have been used to determine optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. The small HOMO–LUMO energy gap suggests high chemical reactivity and intramolecular charge transfer . These findings could provide a basis for understanding the electronic properties of 3-(p-Tolyl)-1H-pyrazole.

Chemical Reactions Analysis

Although not directly related to 3-(p-Tolyl)-1H-pyrazole, the multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been described. This synthesis is electro-catalyzed using the electrogenerated anion of ethanol as the base and is performed in a green medium. The reaction involves a one-pot, three-component condensation process at room temperature . This study highlights the versatility of pyrazole derivatives in chemical reactions and the potential for green chemistry approaches in their synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(p-Tolyl)-1H-pyrazole can be inferred from the studies on related compounds. The efficient synthesis of 3-amino 1H-pyrazoles suggests that similar conditions could be used to synthesize 3-(p-Tolyl)-1H-pyrazole with good yields and purity . The theoretical exploration of the molecular structure of a related pyrazole derivative indicates that 3-(p-Tolyl)-1H-pyrazole may also exhibit high chemical reactivity and potential for charge transfer within the molecule . The electro-catalyzed synthesis of pyrazole derivatives demonstrates the potential for environmentally friendly methods to be applied to the synthesis of 3-(p-Tolyl)-1H-pyrazole .

Scientific Research Applications

Structural and Conformational Analysis

3-(p-Tolyl)-1H-pyrazole derivatives exhibit distinct structural features. For instance, a study of a related pyrazole derivative showed specific dihedral angles between the central pyrazole ring and the attached phenyl and p-tolyl rings, indicating a non-planar configuration (Abdel‐Aziz et al., 2012). This structural characteristic can influence the chemical properties and potential applications of these compounds in various fields.

Synthesis and Chemical Properties

The synthesis and modification of 3-(p-Tolyl)-1H-pyrazole compounds have been extensively studied. For example, an efficient synthesis of 3-amino 1H-pyrazoles using p-toluene sulphonic acid has been developed, demonstrating the versatility of these compounds in chemical synthesis (Suryakiran et al., 2007). Additionally, conformational studies and NBO analysis of related pyrazole derivatives reveal insights into their electronic structure, which is crucial for understanding their reactivity and potential applications (Channar et al., 2019).

Biological and Pharmacological Potential

Pyrazole derivatives, including those related to 3-(p-Tolyl)-1H-pyrazole, have shown potential in biological and pharmacological applications. For instance, certain pyrazole fused heterocyclic derivatives have demonstrated significant anti-viral activities (Han et al., 2015). This highlights the potential of 3-(p-Tolyl)-1H-pyrazole compounds in the development of new therapeutic agents.

Applications in Material Science

The utility of pyrazoline derivatives, closely related to 3-(p-Tolyl)-1H-pyrazole, in corrosion inhibition for mild steel in acidic media has been demonstrated. This suggests potential applications in material science and engineering (Lgaz et al., 2018).

Structural Chemistry

Crystal structure studies of pyrazole derivatives provide valuable information on their molecular geometry, which is important for understanding their chemical behavior and potential applications in various fields (Adam et al., 2015).

Safety And Hazards

The safety data and potential hazards associated with 3-(p-Tolyl)-1H-pyrazole are not specified in the available resources.


Future Directions

The future directions for research or applications involving 3-(p-Tolyl)-1H-pyrazole are not outlined in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXXXBTALQTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369333
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-1H-pyrazole

CAS RN

59843-75-3
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
AR Banpurkar, SS Wazalwar, F Perdih - 2020 - nopr.niscpr.res.in
… Novel pyrazole chalcone has been synthesized by reaction of phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and acetophenone by Claisen-Schmidt reaction in ethanol by microwave …
Number of citations: 4 nopr.niscpr.res.in
Y Ben Soumane, M Loughzail, A Baouid… - IUCrData, 2017 - iucrdata.iucr.org
The title compound, C24H22N2O, crystallizes with two independent molecules (A and B) in the asymmetric unit. The phenyl, p-tolyl and p-methoxyphenyl rings are inclined to the …
Number of citations: 5 iucrdata.iucr.org
H Yao, Q Guo, M Wang, R Wang, Z Xu - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Based on a new pyrazole sulfonate synthetic method, a novel class of molecules with a basic structure of pyrazole N-aryl sulfonate have been designed and synthesized. The interest in …
Number of citations: 12 www.sciencedirect.com
KB Umesha, KML Rai, MAH Nayaka - International journal of …, 2009 - ncbi.nlm.nih.gov
Cycloaddition of nitrile imines 4 generated in situ by the catalytic dehydrogenation of diphenyl hydrazones 3 using Chloramine-T (CAT) as oxidant in glacial acetic acid with enolic form …
Number of citations: 36 www.ncbi.nlm.nih.gov
B Çalışkan, A Yılmaz, I Evren, S Menevşe… - Medicinal Chemistry …, 2013 - Springer
In this article, we synthesized a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives and characterized by IR, 1 H NMR, and mass spectroscopy. …
Number of citations: 44 link.springer.com
A Tuha, AA Bekhit, Y Seid - African Journal of Pharmacy and …, 2017 - academicjournals.org
… The intermediate α, β unsaturated ketones (II and III) were synthesized by aldol condensation of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde I with 2-acetylthiophene and …
Number of citations: 17 academicjournals.org
ES Ramadan, EM Sharshira, RI El Sokkary… - … für Naturforschung B, 2018 - degruyter.com
A new series of chalcones, pyrazolinyl-pyrazoles, pyrazole-4-carbaldehyde oximes, pyrazole-4-carbonitriles, 5-pyrazolyl-1,2,4-triazolidine-3-thiones, and Knoevenagel condensation …
Number of citations: 11 www.degruyter.com
CX Shi, YM Xie - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… A mixture of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol), 1-(chloromethyl)-4-methoxybenzene (0.0024 mol) and potassium carbonate (0.02 mol) in acetonitrile (100 ml) was heated to …
Number of citations: 3 scripts.iucr.org
ND Argade, BK Kalrale, CH Gill - E-Journal of chemistry, 2008 - downloads.hindawi.com
… In the first method (conventional Method A), disubstituted oxazol-5-one (3a-g) was prepared by reacting 1-phenyl-3-p-tolyl-1Hpyrazole-4-carbaldehyde (1a-g) with hippuric acid (2) and …
Number of citations: 69 downloads.hindawi.com
B Willy, TJJ Mueller - 2008 - Wiley Online Library
3,5‐Disubstituted and 1,3,5‐trisubstituted pyrazoles are readily synthesized from acyl chlorides, terminal alkynes, and hydrazines by a consecutive one‐pot three‐component …

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